3,4-(2,2-Dimethylpropylenedioxy)thiophene
Overview
Description
3,4-(2,2-Dimethylpropylenedioxy)thiophene is a chemical compound with the empirical formula C9H12O2S . It is also known as 3,4-Dihydro-3,3-dimethyl-2H-thieno[3,4-b-1,4]dioxepin . It is used as a polymerization tool .
Synthesis Analysis
The synthesis of 3,4-(2,2-Dimethylpropylenedioxy)thiophene involves the trans-etherification of 3,4-dimethoxythiophene with 2,2-dimethylpropane-1,3-diol in toluene using p-Toluenesulfonic acid as the catalyst .Molecular Structure Analysis
The molecular weight of 3,4-(2,2-Dimethylpropylenedioxy)thiophene is 184.26 g/mol . The SMILES string representation of its structure isCC1(C)COc2cscc2OC1
. Physical And Chemical Properties Analysis
3,4-(2,2-Dimethylpropylenedioxy)thiophene is a solid with a melting point of 41-46°C . It has a flash point of 98.3°C .Scientific Research Applications
1. Electrochromic Window Fabrication
- Application Summary : An electroactive poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDOT-Me2) thin film was used to fabricate a fast-switching electrochromic window .
- Methods of Application : The PProDOT-Me2 thin film was electropolymerized by the cyclic voltammetry technique . The film showed a good color contrast (60%) with a low applying potential of 1.2 V .
- Results : The electrochromic window (ECW) based on PProDOT-Me2 film was fabricated and studied for its electrochromic performance. The color contrast of the device was achieved as 36% at λ max of 560 nm . The switching speed of the fabricated ECW for coloring and bleaching were almost 0.7 s in a range of +1.5 to -1.5 V .
2. Deterioration Mechanism Study
- Application Summary : The stability of poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDot-Me2) films was investigated via cycling 10,000 times in 0.1 M LiClO4/propylene carbonate (PC) .
- Methods of Application : The study involved cycling the PProDot-Me2 films 10,000 times in 0.1 M LiClO4/propylene carbonate (PC) .
- Results : The study revealed that parts of [ClO4]− and Li+ ions were trapped and then adsorbed on polymer fibers, which makes the morphology change from irregular networks to compact microstructures .
3. Dye-Sensitized Solar Cells
- Application Summary : “3,4-(2,2-Dimethylpropylenedioxy)thiophene” can be used as a conjugated polymer in the fabrication of dye-sensitized solar cells (DSSCs) .
- Methods of Application : The polymer is used in the fabrication of DSSCs using layer by layer (LBL) technique and spin coating .
- Results : The use of this polymer in DSSCs can enhance their performance, but the specific results or outcomes are not provided in the source .
4. Organic Photovoltaic Applications
- Application Summary : This material is used in the synthesis of donor-acceptor copolymers and low-band gap polymers for use in Organic Photovoltaic Applications .
- Methods of Application : The polymer is used in the synthesis of donor-acceptor copolymers and low-band gap polymers .
- Results : The use of this polymer can enhance the thermal stability of polythiophene: fullerene solar cells .
5. Device/Tissue Interface Engineering
- Application Summary : “3,4-(2,2-Dimethylpropylenedioxy)thiophene” can be used in the engineering of device/tissue interfaces .
- Methods of Application : The polymer offers charge transport between inorganic, electrically conducting metals and organic, proton-conducting biological systems .
- Results : The specific results or outcomes are not provided in the source .
6. Electrochromic Kinetics Study
- Application Summary : “3,4-(2,2-Dimethylpropylenedioxy)thiophene” is used in the study of electrochromic kinetics .
- Methods of Application : The study involves the analysis of the electrochromic kinetics of nanostructured poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) film on a plastic substrate .
- Results : The study provides insights into the electrochromic kinetics of the material, but the specific results or outcomes are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
3,3-dimethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-9(2)5-10-7-3-12-4-8(7)11-6-9/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEUIEYRIVFGLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CSC=C2OC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
255901-53-2 | |
Record name | 2H-Thieno[3,4-b][1,4]dioxepin, 3,4-dihydro-3,3-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=255901-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00431451 | |
Record name | 3,4-(2,2-Dimethylpropylenedioxy)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-(2,2-Dimethylpropylenedioxy)thiophene | |
CAS RN |
255901-50-9 | |
Record name | 3,4-(2,2-Dimethylpropylenedioxy)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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